molecular formula C25H19F4NO4S2 B2958481 Methyl 4-({[4-fluoro-3-(trifluoromethyl)phenyl]methyl}(3-methyl-1-benzothiophen-2-yl)sulfamoyl)benzoate CAS No. 1104623-15-5

Methyl 4-({[4-fluoro-3-(trifluoromethyl)phenyl]methyl}(3-methyl-1-benzothiophen-2-yl)sulfamoyl)benzoate

Cat. No. B2958481
CAS RN: 1104623-15-5
M. Wt: 537.54
InChI Key: RKLIDZIBUGPVKN-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a benzoate ester, a sulfamoyl group, and a benzothiophene. These groups are common in many pharmaceuticals and agrochemicals .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. It would likely have a significant amount of stereochemistry, which could affect its physical and chemical properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, it would likely be relatively non-polar due to the presence of the benzothiophene and trifluoromethyl groups .

Scientific Research Applications

High Glass-Transition Temperature and Organosoluble Novel Arylene Ether Polymers

This study highlights the synthesis of novel monomers through Suzuki-coupling reactions involving 4-fluoro-3-trifluoromethyl phenyl boronic acid and their conversion into poly(arylene ether)s with high glass-transition temperatures (Tg) and excellent thermal stability. The resulting polymers, which exhibit solubility in a range of organic solvents and can form transparent, flexible films, are potential candidates for applications requiring optical transparency and high thermal resistance (Huang et al., 2007).

Photoswitchable Fluorescent Diarylethene Derivatives

Research on sulfone derivatives of 1,2-bis(2-alkyl-6-phenyl-1-benzothiophen-3-yl)perfluorocyclopentene has demonstrated the potential of these compounds as photoswitchable fluorescent materials. These derivatives show brilliant green fluorescence upon UV light irradiation, which disappears under visible light alone, indicating their applicability in optical data storage and photonic devices (Takagi et al., 2012).

Synthesis and Mesomorphic Properties of New Chiral Series

A series of difluoro-substituted benzoate derivatives has been synthesized, showing a rich polymesomorphic sequence with anticlinic properties and various smectic phases. These compounds' mesomorphic properties, influenced by the fluorine atom positions, offer insights into designing materials with specific liquid crystalline behaviors, relevant for display technologies and materials science (Cruz et al., 2001).

Interaction of Benzoates with Sulfur Tetrafluoride

This study investigates the interaction of methyl and ethyl 2,4-bis(trifluoroacetoxy)benzoates with sulfur tetrafluoride, leading to the formation of compounds with potential application in fluorine chemistry and the synthesis of fluorinated materials. The research provides insights into the reactivity of these compounds, which could inform the development of new fluorination methods and the synthesis of fluorine-containing compounds with unique properties (Gaidarzhy et al., 2020).

Fluorescent Probe Properties in Micelles and Vesicles

The study of methyl 4-[(1E,3E)-4-phenylbuta-1,3-dienyl]benzoate derivatives in various media reveals their potential as fluorescence probes for biological and chemical sensing applications. The probes' binding and fluorescence properties in different environments highlight their utility in studying molecular interactions and environments, crucial for developing sensitive and selective sensors (Singh & Darshi, 2002).

Mechanism of Action

The mechanism of action would depend on the specific use of the compound. For example, if it were a pharmaceutical, it might interact with certain proteins or enzymes in the body .

properties

IUPAC Name

methyl 4-[[4-fluoro-3-(trifluoromethyl)phenyl]methyl-(3-methyl-1-benzothiophen-2-yl)sulfamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19F4NO4S2/c1-15-19-5-3-4-6-22(19)35-23(15)30(14-16-7-12-21(26)20(13-16)25(27,28)29)36(32,33)18-10-8-17(9-11-18)24(31)34-2/h3-13H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKLIDZIBUGPVKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=CC=CC=C12)N(CC3=CC(=C(C=C3)F)C(F)(F)F)S(=O)(=O)C4=CC=C(C=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19F4NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

537.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A 12-L 4-neck flask equipped with an overhead mechanical stirrer, N2 inlet/outlet adapter, and thermocouple was charged with DMF (4.9 L), N-(3-methylbenzo[b]thiophen-2-yl)-4-carbomethoxy-benzenesulfonamide (245 g, 0.68 mol) and K2CO3 (112 g, 0.81 mol). 4-Fluoro-3-(trifluoromethyl)benzyl bromide (210 mL, 0.81 mol) was then added drop-wise over 15 min and the resulting mixture was stirred for 18 h at room temperature. The resulting mixture was poured into cold H2O (10 L), stirred for 30 min, to which was then added EtOAc (4 L). The layers were separated and the aqueous phase was extracted with EtOAc (2×1 L). The combined EtOAc layers were washed with brine (1 L), dried over Na2SO4, filtered and evaporated under reduced pressure to yield a residue. The residue was purified using flash column chromatography (SiO2) eluting with heptane-EtOAc to yield N-[4-fluoro-3-(trifluoromethyl)-benzyl]-N-(3-methylbenzo[b]thiophen-2-yl)-4-carbomethoxy-benzenesulfonamide as a white solid. 1H-NMR (DMSO-d6) δ 8.21 (d, 2H), 8.03 (d, 2H), 7.86-7.83 (m, 1H), 7.71-7.63 (m, 3H), 7.45-7.37 (m, 3H), 4.89 (br s, 2H), 3.93 (s, 3H), 1.94 (s, 3H).
Name
Quantity
4.9 L
Type
reactant
Reaction Step One
Quantity
245 g
Type
reactant
Reaction Step One
Name
Quantity
112 g
Type
reactant
Reaction Step One
Quantity
210 mL
Type
reactant
Reaction Step Two
Name
Quantity
4 L
Type
solvent
Reaction Step Three
Name
Quantity
10 L
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

N-[4-Fluoro-3-(trifluoromethyl)-benzyl]-N-(3-methylbenzo[b]thiophen-2-yl)-4-carboxy-benzenesulfonamide (not shown). A 3-L 4-neck flask equipped with an overhead mechanical stirrer, N2 inlet/outlet adapter, condenser and thermocouple was charged with MeOH (1.9 L) and compound 141 (190 g, 0.35 mol) followed by 3M NaOH (412 mL, 1.2 mol) and the reaction mixture was refluxed for 2 h. The reaction mixture was cooled to room temperature, diluted with EtOAc (2 L) and 1N HCl (2 L), the layers separated and the aqueous phase extracted with EtOAc (2 L). The organic extracts were combined, washed with brine (1.5 L), dried over Na2SO4, filtered and evaporated under reduced pressure. The yellow solid was placed in vacuum oven for 18 h at 50° C. to afford 158 g of the titled compound (not shown) as a yellow solid. 1H-NMR (DMSO-d6): δ 13.63 (s, 1H), 8.19 (d, 2H), 8.01 (d, 2H), 7.86-7.83 (m, 1H), 7.71-7.63 (m, 3H), 7.49-7.37 (M, 3H), 4.89 (br s, 1H), 1.95 (s, 3H).
Name
Quantity
1.9 L
Type
reactant
Reaction Step Two
[Compound]
Name
compound 141
Quantity
190 g
Type
reactant
Reaction Step Two
Name
Quantity
412 mL
Type
reactant
Reaction Step Three
Name
Quantity
2 L
Type
solvent
Reaction Step Four
Name
Quantity
2 L
Type
solvent
Reaction Step Four

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